3-(3-溴苯基)-3-羟基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

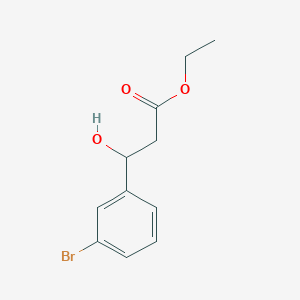

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate is a chemical compound. It has a molecular weight of 257.13 . It is a liquid at room temperature .

Chemical Reactions Analysis

Ethers, a class of compounds to which Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate belongs, are known to be unreactive towards many reagents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate is a liquid at room temperature with a density of 1.382 g/mL at 25 °C . It has a boiling point of 255-256 °C .科学研究应用

酶促水解

3-(3-溴苯基)-3-羟基丙酸乙酯因其在酶促水解过程中的潜力而受到研究。例如,Ribeiro、Passaroto 和 Brenelli (2001) 研究了类似化合物 3-羟基-3-苯基丙酸乙酯在超声波浴和各种酶作用下的酶促水解。他们发现,超声波应用缩短了反应时间,而没有明显改变反应产物的收率或对映体过量(Ribeiro, Passaroto, & Brenelli, 2001)。

对映体富集酸的合成

在有机合成领域,该化合物已被用作对映体富集酸合成的起始原料。Brem 等人 (2009) 开发了多步骤酶促程序,用于从类似于 3-(3-溴苯基)-3-羟基丙酸乙酯的外消旋乙酯有效合成 (R)-和 (S)-3-杂芳基-3-羟基丙酸(Brem et al., 2009)。

钯催化的反应

该化合物还参与了钯催化的反应。Deng 等人 (2022) 描述了乙烯基芳烃的钯催化氢酯化反应,以获得 3-芳基丙酸酯,证明了该化合物在合成复杂有机分子中的用途(Deng et al., 2022)。

杂环化合物的制备

3-(3-溴苯基)-3-羟基丙酸乙酯是杂环化合物合成中的前体。Obushak 等人 (2004) 在杂环化合物的合成中使用了类似的 3-芳基-2-溴丙酸乙酯,证明了该化合物在有机合成中的多功能性(Obushak et al., 2004)。

环丙烷衍生物的合成

该化合物还被用于环丙烷衍生物的形成。Abe 和 Suehiro (1982) 探索了从类似化合物中形成此类衍生物,突出了其在合成结构复杂分子的潜力(Abe & Suehiro, 1982)。

安全和危害

作用机制

Mode of Action

It is known that bromophenyl compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Bromophenyl compounds are known to be involved in various biochemical reactions, including suzuki–miyaura cross-coupling .

生化分析

Biochemical Properties

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with enzymes involved in oxidative stress pathways. This compound has been shown to modulate the activity of enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, ethyl 3-(3-bromophenyl)-3-hydroxypropanoate may interact with proteins involved in cellular signaling pathways, influencing various cellular functions.

Cellular Effects

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate has been observed to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) such as nitric oxide, superoxide, and hydrogen peroxide . These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The oxidative stress induced by ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can also affect gene expression, leading to changes in the expression of genes involved in antioxidant defense and cellular repair mechanisms.

Molecular Mechanism

The molecular mechanism of action of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the interaction with acetylcholinesterase results in the inhibition of this enzyme’s activity, affecting nerve impulse transmission . Additionally, ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can induce changes in gene expression by modulating transcription factors and signaling pathways. The binding interactions with biomolecules and the resulting changes in enzyme activity and gene expression contribute to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, the long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, such as sustained oxidative stress and changes in gene expression.

Dosage Effects in Animal Models

The effects of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate have been associated with increased oxidative stress and toxicity in animal models . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, toxic or adverse effects, such as cellular damage and impaired nerve function, can occur at high doses.

Metabolic Pathways

Ethyl 3-(3-bromophenyl)-3-hydroxypropanoate is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key metabolic pathways affected by this compound is glycolysis, where it can inhibit the activity of enzymes involved in glucose metabolism . This inhibition can lead to changes in metabolic flux, resulting in altered levels of metabolites such as lactate and pyruvate. The interaction with metabolic enzymes and the resulting changes in metabolite levels contribute to the compound’s overall effects on cellular metabolism.

Transport and Distribution

The transport and distribution of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate within cells and tissues are influenced by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of ethyl 3-(3-bromophenyl)-3-hydroxypropanoate can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 3-(3-bromophenyl)-3-hydroxypropanoate may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The subcellular localization of this compound is an important factor that determines its specific biological effects and interactions with biomolecules.

属性

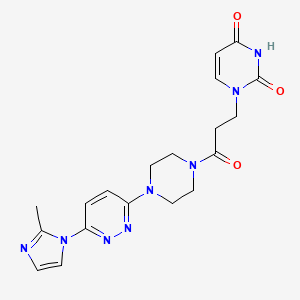

IUPAC Name |

ethyl 3-(3-bromophenyl)-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXUUSOFNXTNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

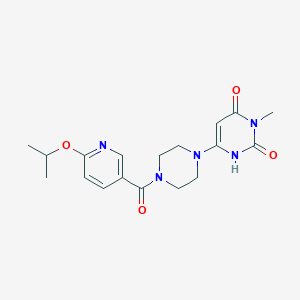

![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)

![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2577344.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2577347.png)

![3-benzyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577351.png)

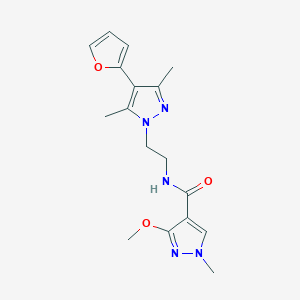

![N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2577355.png)

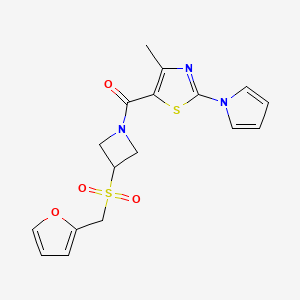

![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)